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Introduction
Fumaric acid (FA), an organic acid and an intermediate in the Krebs cycle, is gaining

prominence in the wine industry as a food additive (E297).[1][2] Its primary application is the

inhibition of malolactic fermentation (MLF), a process where lactic acid bacteria convert sharp-

tasting malic acid into softer lactic acid.[1][2] The International Organisation of Vine and Wine

(OIV) has recently approved the use of fumaric acid in wine at concentrations up to 0.6 g/L to

control MLF.[3] Consequently, a reliable and accessible method for quantifying fumaric acid is

essential for wineries to ensure regulatory compliance and quality control. While traditional

methods like High-Performance Liquid Chromatography (HPLC) are accurate, they require

expensive equipment and specialized personnel, making them less suitable for routine winery

laboratories.

This application note details a simple and efficient enzymatic method for the simultaneous

determination of L-malic acid and fumaric acid in wine. The assay is based on a commercially

available L-malic acid enzymatic kit, supplemented with the enzyme fumarase. This method is

robust, cost-effective, and can be readily implemented in a laboratory equipped with a standard

spectrophotometer.

Principle of the Assay
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The quantification of fumaric acid is achieved through a coupled enzymatic reaction. The

process begins with the determination of the initial L-malic acid concentration in the wine

sample. Subsequently, fumarase is introduced to catalyze the conversion of fumaric acid to L-

malic acid. The newly formed L-malic acid is then quantified. The concentration of fumaric
acid is stoichiometrically determined from the increase in L-malic acid.

The underlying reactions are as follows:

Quantification of existing L-Malic Acid: L-Malic acid is oxidized to oxaloacetate by L-malate

dehydrogenase (L-MDH) with the concomitant reduction of nicotinamide adenine

dinucleotide (NAD⁺) to NADH. To shift the equilibrium of this reaction towards the products,

oxaloacetate is subsequently converted to L-aspartate in the presence of L-glutamate and

glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed, which is directly

proportional to the L-malic acid concentration, is measured by the increase in absorbance at

365 nm.

Conversion of Fumaric Acid: After the initial L-malic acid is quantified, fumarase (FUM) is

added to the cuvette. Fumarase specifically catalyzes the hydration of fumaric acid to L-

malic acid.

Quantification of Fumaric Acid: The L-malic acid produced from the fumaric acid
conversion undergoes the same reaction as described in step 1, leading to a second

increase in NADH concentration. This subsequent increase in absorbance at 365 nm is

stoichiometric with the initial fumaric acid concentration in the sample.

Signaling Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/product/b7769037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-Malic Acid Quantification

L-Malic Acid

Oxaloacetate

 L-MDH

NAD+ NADH

L-Aspartate

 GOT

L-Glutamate

Fumaric Acid

Click to download full resolution via product page

Caption: Enzymatic reaction pathway for the quantification of fumaric acid.

Materials and Reagents
Spectrophotometer capable of measuring absorbance at 365 nm

Semi-micro cuvettes (10 mm path length)

Benchtop centrifuge

Automatic pipettes (10-1000 µL)

Ultrapure water
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Commercial L-malic acid enzymatic kit (e.g., r-Biopharm, Art. No: 10139068035) or

equivalent reagents

Fumarase from porcine heart (e.g., Sigma-Aldrich, REF: F1757-2.5KU)

Sodium L-glutamate 1-hydrate (for high L-malic acid protocol)

Reagent Preparation
If not using a commercial kit, the following solutions should be prepared:

Solution 1 (Buffer): Glycylglycine buffer (approx. 0.6 M, pH 10.0) containing L-glutamic acid

(100 mM).

Solution 1* (for high L-malic acid wines): L-glutamic acid solution (300 mM).

Solution 2 (Cofactor): NAD⁺ solution (55 mM) in ultrapure water.

Solution 3 (Enzyme 1): Glutamate-oxaloacetate transaminase (GOT) suspension (approx.

400 U/mL).

Solution 4 (Enzyme 2): L-malate dehydrogenase (L-MDH) suspension (approx. 6000 U/mL).

Fumarase Solution: Prepare a stock solution of fumarase at a concentration of approximately

1120 U/mL.

Note: Enzyme activities and buffer concentrations are based on those found in cited

commercial kits and may be optimized.

Experimental Protocols
Sample Preparation

Centrifuge the wine samples to remove any turbidity (e.g., 4470 x g for 10 minutes).

Dilute the clarified wine sample 1:10 with ultrapure water. This dilution helps to bring the

concentrations of L-malic and fumaric acids within the optimal range of the assay.

Standard Protocol (for wines with < 4 g/L L-Malic Acid)
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The following protocol should be performed at room temperature in a semi-micro cuvette.

Step Reagent Volume (µL) Action

1
Solution 1 (Buffer with

L-Glutamate)
400 Pipette into cuvette.

2 Solution 2 (NAD⁺) 80 Pipette into cuvette.

3 Solution 3 (GOT) 4 Pipette into cuvette.

4 Diluted Wine Sample 20 Pipette into cuvette.

5 Ultrapure Water 360 Pipette into cuvette.

6 - -
Mix and wait for 3

minutes.

7 - -
Read absorbance A₁

at 365 nm.

8 Solution 4 (L-MDH) 4 Pipette into cuvette.

9 - -

Mix and wait for

approximately 10

minutes, or until the

reaction is complete.

10 - -
Read absorbance A₂

at 365 nm.

11 Fumarase Solution 4 Pipette into cuvette.

12 - -

Mix and wait for

approximately 20

minutes, or until the

reaction is complete.

13 - -
Read absorbance A₃

at 365 nm.

Protocol for High L-Malic Acid Wines (≥ 4 g/L)
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High concentrations of L-malic acid can lead to a depletion of NAD⁺ and L-glutamate, affecting

the accuracy of the fumaric acid measurement. For such wines, the following modified

protocol is recommended.

Step Reagent Volume (µL) Action

1
Solution 1* (High L-

Glutamate)
200 Pipette into cuvette.

2 Solution 2 (NAD⁺) 150 Pipette into cuvette.

3 Solution 3 (GOT) 4 Pipette into cuvette.

4 Diluted Wine Sample 20 Pipette into cuvette.

5 Ultrapure Water 90 Pipette into cuvette.

6 - -
Mix and wait for 3

minutes.

7 - -
Read absorbance A₁

at 365 nm.

8 Solution 4 (L-MDH) 4 Pipette into cuvette.

9 - -

Mix and wait for

approximately 10

minutes, or until the

reaction is complete.

10 - -
Read absorbance A₂

at 365 nm.

11 Fumarase Solution 4 Pipette into cuvette.

12 - -

Mix and wait for

approximately 20

minutes, or until the

reaction is complete.

13 - -
Read absorbance A₃

at 365 nm.
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Experimental Workflow Diagram
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Caption: Workflow for the enzymatic quantification of fumaric acid in wine.

Data Analysis and Calculations
The concentrations of L-malic acid and fumaric acid in the original wine sample are calculated

using the Beer-Lambert law. The change in absorbance is proportional to the concentration of

NADH produced.

Calculation of Absorbance Differences:

ΔA L-Malic Acid = A₂ - A₁

ΔA Fumaric Acid = A₃ - A₂

General Formula for Concentration:

C (g/L) = (V_f × MW) / (ε × d × V_s × 1000) × F × ΔA

Where:

C = Concentration of the acid (g/L)

V_f = Final volume in the cuvette (mL)

MW = Molecular weight (L-Malic Acid = 134.09 g/mol ; Fumaric Acid = 116.07 g/mol )

ε = Molar absorptivity of NADH at 365 nm (3.4 L/mmol·cm)

d = Cuvette path length (cm)

V_s = Sample volume (mL)

F = Dilution factor

ΔA = Change in absorbance

Simplified Calculation Formulas (for the protocols provided):

L-Malic Acid (g/L) = 1.66 × (A₂ - A₁)
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Fumaric Acid (g/L) = 1.44 × (A₃ - A₂)

These simplified formulas are derived from the general formula using the specific volumes and

dilution factor (10) from the standard protocol and the respective molecular weights of the

acids.

Performance Characteristics
The described enzymatic method has been validated in various wine matrices, demonstrating

high linearity and recovery.

Linearity and Recovery
The method shows excellent linearity for fumaric acid concentrations in the range of 0 to 1.5

g/L, which covers the maximum authorized dose of 0.6 g/L.

Matrix Linearity (r²) Recovery (Slope)

Synthetic Wine Solution 0.9999 1.0447

White Wine 0.9995 0.9897

Red Wine 0.9985 0.9391

White Grape Juice 0.9998 1.0028

Data sourced from Fernández-Vázquez et al., 2021.

Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the assay is sufficient for the analysis of fumaric acid in wine.
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Matrix
Limit of Detection (LOD)
(g/L)

Limit of Quantification
(LOQ) (g/L)

Synthetic Wine Solution 0.012 0.038

White Wine 0.021 0.071

Red Wine 0.035 0.117

White Grape Juice 0.043 0.142

Data sourced from Fernández-Vázquez et al., 2021.

Conclusion
The enzymatic method presented provides a simple, rapid, and reliable alternative to

chromatographic techniques for the quantification of fumaric acid in wine. By incorporating the

use of the fumarase enzyme with a standard L-malic acid kit, wineries can efficiently monitor

fumaric acid levels to ensure compliance with regulations and optimize wine quality. The

method is robust across different wine matrices and sensitive enough for routine quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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